![molecular formula C35H41N3O6S B133561 1,3-Bis(3-phenylpropanoylamino)propan-2-yl 2-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate CAS No. 147879-85-4](/img/structure/B133561.png)
1,3-Bis(3-phenylpropanoylamino)propan-2-yl 2-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(3-phenylpropanoylamino)propan-2-yl 2-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BPPA and has been synthesized using various methods.
Mechanism Of Action
BPPA inhibits the enzyme cathepsin B by binding to the active site of the enzyme, preventing the enzyme from cleaving its substrates. Cathepsin B is involved in various cellular processes, including protein degradation, autophagy, and apoptosis. Inhibition of cathepsin B can lead to the accumulation of misfolded proteins and cell death.
Biochemical And Physiological Effects
BPPA has been shown to have various biochemical and physiological effects, including inhibition of cathepsin B, inhibition of cancer cell growth, and neuroprotective effects. BPPA has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.
Advantages And Limitations For Lab Experiments
BPPA has several advantages for lab experiments, including its potent inhibitory effects on cathepsin B, its ability to inhibit cancer cell growth, and its neuroprotective effects. However, BPPA has several limitations, including its potential toxicity and the need for further studies to determine its efficacy and safety in humans.
Future Directions
There are several future directions for the research on BPPA, including the development of more potent and selective inhibitors of cathepsin B, the investigation of BPPA's potential as a treatment for neurodegenerative diseases, and the exploration of BPPA's potential as a therapeutic agent for other diseases, including cancer and Alzheimer's disease. Further studies are needed to determine the efficacy and safety of BPPA in humans, and to investigate the potential side effects of BPPA.
Synthesis Methods
The synthesis of BPPA involves the reaction of 3-phenylpropanoic acid with N,N-dimethylformamide (DMF) and thionyl chloride to form 3-phenylpropanoyl chloride. This intermediate is then reacted with N-(tert-butoxycarbonyl)-L-alanine in the presence of triethylamine to form 3-phenylpropanoyl-L-alanine tert-butyl ester. The tert-butyl ester is then deprotected using trifluoroacetic acid to form 3-phenylpropanoyl-L-alanine. This intermediate is then reacted with N-(tert-butoxycarbonyl)-L-lysine in the presence of triethylamine to form 3-phenylpropanoyl-L-lysine tert-butyl ester. The tert-butyl ester is then deprotected using trifluoroacetic acid to form 1,3-bis(3-phenylpropanoylamino)propan-2-yl 2-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate.
Scientific Research Applications
BPPA has potential applications in various fields of scientific research, including drug discovery, cancer research, and neuroscience. BPPA can act as a potent inhibitor of the enzyme cathepsin B, which is implicated in various diseases, including cancer and Alzheimer's disease. BPPA has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. BPPA has also been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke, making it a potential candidate for the treatment of neurodegenerative diseases.
properties
CAS RN |
147879-85-4 |
|---|---|
Product Name |
1,3-Bis(3-phenylpropanoylamino)propan-2-yl 2-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate |
Molecular Formula |
C35H41N3O6S |
Molecular Weight |
631.8 g/mol |
IUPAC Name |
1,3-bis(3-phenylpropanoylamino)propan-2-yl 2-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate |
InChI |
InChI=1S/C35H41N3O6S/c1-26(39)45-25-30(21-29-15-9-4-10-16-29)35(43)38-24-34(42)44-31(22-36-32(40)19-17-27-11-5-2-6-12-27)23-37-33(41)20-18-28-13-7-3-8-14-28/h2-16,30-31H,17-25H2,1H3,(H,36,40)(H,37,41)(H,38,43) |
InChI Key |
MRSFBDXXTLBMSE-UHFFFAOYSA-N |
SMILES |
CC(=O)SCC(CC1=CC=CC=C1)C(=O)NCC(=O)OC(CNC(=O)CCC2=CC=CC=C2)CNC(=O)CCC3=CC=CC=C3 |
Canonical SMILES |
CC(=O)SCC(CC1=CC=CC=C1)C(=O)NCC(=O)OC(CNC(=O)CCC2=CC=CC=C2)CNC(=O)CCC3=CC=CC=C3 |
synonyms |
Glycine, N-(2-((acetylthio)methyl)-1-oxo-3-phenylpropyl)-, 2-((1-oxo-3 -phenylpropyl)amino)-1-(((1-oxo-3-phenylpropyl)amino)methyl)ethyl este r, (+-)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B133478.png)
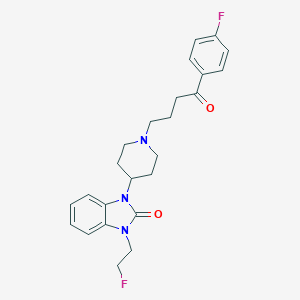
![Furo[3,2-c]pyridin-2-ylmethanamine](/img/structure/B133487.png)
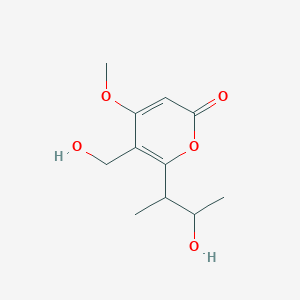
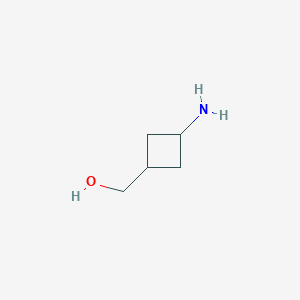
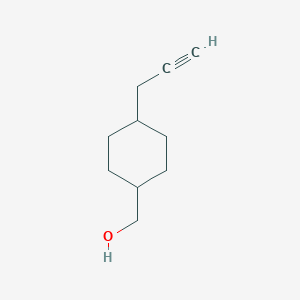
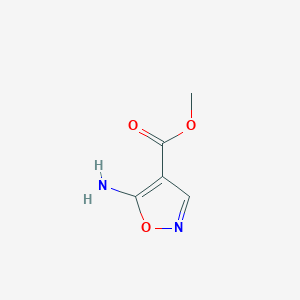
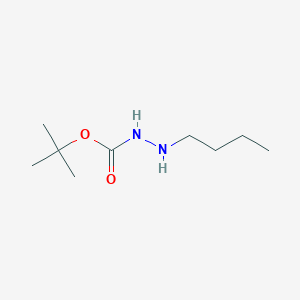
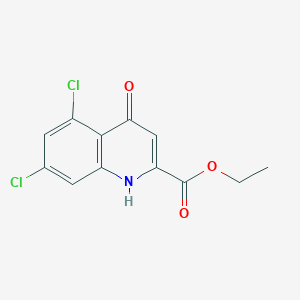
![N-[2,6-Dimethyl-3-(phenylmethoxy)phenyl]-acetamide](/img/structure/B133507.png)
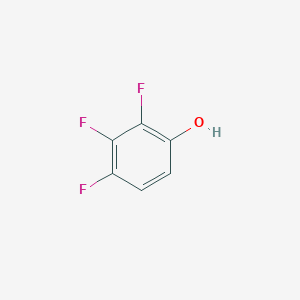


![3-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]-3,4-dihydropyrazole-2-carbaldehyde](/img/structure/B133521.png)